
1-(Acetyloxy)-4-nitro-2,6-bis(trifluoromethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Acetyloxy)-4-nitro-2,6-bis(trifluoromethyl)-1H-benzimidazole is a complex organic compound characterized by the presence of multiple functional groups, including acetyloxy, nitro, and trifluoromethyl groups
Méthodes De Préparation
The synthesis of 1-(Acetyloxy)-4-nitro-2,6-bis(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzimidazole derivative followed by the introduction of trifluoromethyl groups through nucleophilic substitution reactions. The final step involves the acetylation of the hydroxyl group to form the acetyloxy derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
1-(Acetyloxy)-4-nitro-2,6-bis(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Acetyloxy)-4-nitro-2,6-bis(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-(Acetyloxy)-4-nitro-2,6-bis(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The nitro group may also play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates.
Comparaison Avec Des Composés Similaires
1-(Acetyloxy)-4-nitro-2,6-bis(trifluoromethyl)-1H-benzimidazole can be compared with other similar compounds, such as:
Trifluoromethylated benzimidazoles: These compounds share the trifluoromethyl groups but may differ in other functional groups, leading to variations in their chemical and biological properties.
Nitrobenzimidazoles: These compounds contain the nitro group but may lack the trifluoromethyl groups, resulting in different reactivity and applications.
Acetyloxy derivatives: Compounds with acetyloxy groups may exhibit similar chemical behavior but differ in their overall structure and function.
Propriétés
Numéro CAS |
63278-28-4 |
|---|---|
Formule moléculaire |
C11H5F6N3O4 |
Poids moléculaire |
357.17 g/mol |
Nom IUPAC |
[4-nitro-2,6-bis(trifluoromethyl)benzimidazol-1-yl] acetate |
InChI |
InChI=1S/C11H5F6N3O4/c1-4(21)24-19-6-2-5(10(12,13)14)3-7(20(22)23)8(6)18-9(19)11(15,16)17/h2-3H,1H3 |
Clé InChI |
NQAVWRGBEVGCFH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)ON1C2=C(C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])N=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




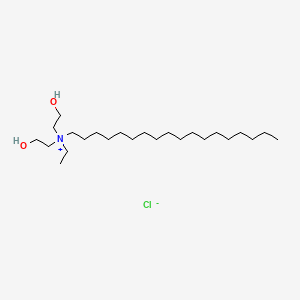
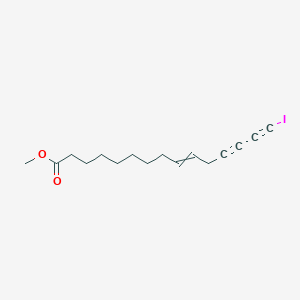


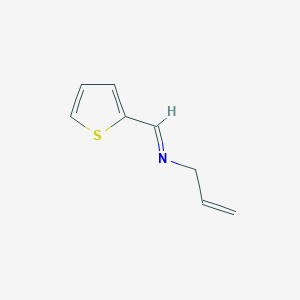
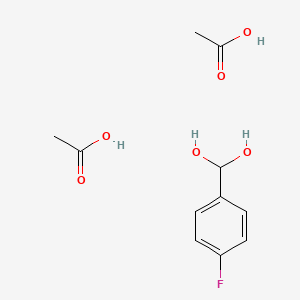

![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)

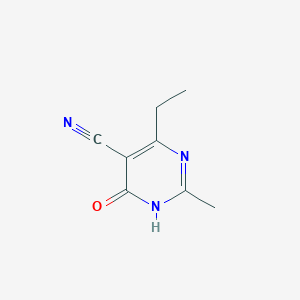
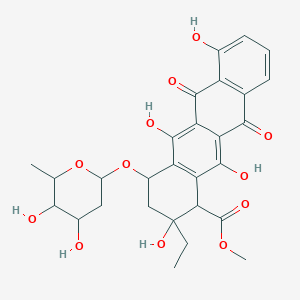
![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)
